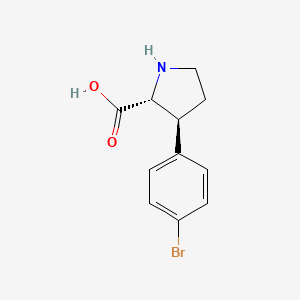
(2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a 4-bromophenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the 4-Bromophenyl Group: This step often involves a substitution reaction where a bromine atom is introduced to the phenyl ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carboxylic acid to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use this compound to study the effects of chiral molecules on biological systems, providing insights into enantioselective interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials, contributing to advancements in various industries.
Mécanisme D'action
The mechanism of action of (2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2r,3s)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
(2r,3s)-3-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
(2r,3s)-3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid imparts unique reactivity and properties compared to its analogs. Bromine’s larger size and different electronic properties influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
(2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-1-7(2-4-8)9-5-6-13-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1 |
Clé InChI |
HKTPZQQFRAKQTF-VHSXEESVSA-N |
SMILES isomérique |
C1CN[C@H]([C@@H]1C2=CC=C(C=C2)Br)C(=O)O |
SMILES canonique |
C1CNC(C1C2=CC=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


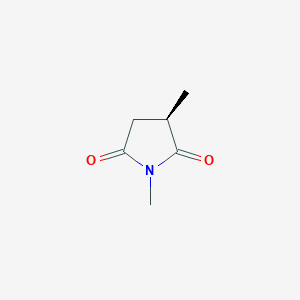

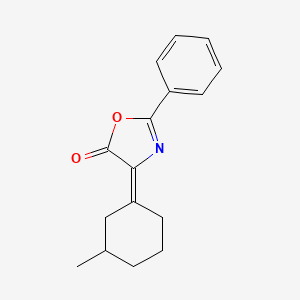
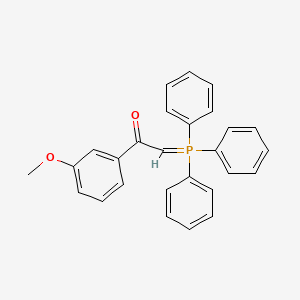
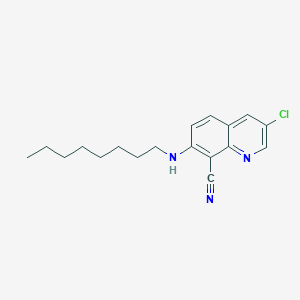


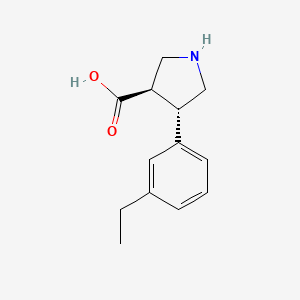
![(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12889313.png)

![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)
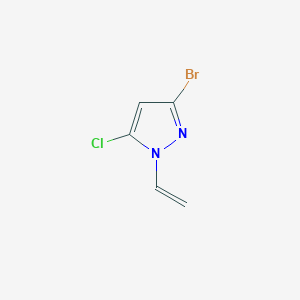
![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
